molecular formula C10H11NO3 B563091 4-Anilino-4-oxobutanoic Acid-d5 CAS No. 840529-98-8

4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091
CAS No.: 840529-98-8
M. Wt: 198.233
InChI Key: KTFGFGGLCMGYTP-RALIUCGRSA-N
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Description

4-Anilino-4-oxobutanoic Acid-d5 is a deuterium-labeled analog of 4-Anilino-4-oxobutanoic Acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in various analytical techniques, such as mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-4-oxobutanoic Acid-d5 typically involves the reaction of aniline with a suitable anhydride in the presence of an acyltransferase enzyme from Mycobacterium smegmatis. The reaction is carried out in an aqueous medium, with a high substrate-to-catalyst ratio, resulting in excellent yields and rapid reaction times .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality. The use of biocatalysts, such as acyltransferase enzymes, enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Anilino-4-oxobutanoic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in aqueous acetic acid medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles under suitable reaction conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxidized products.

    Reduction: Formation of reduced analogs.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Anilino-4-oxobutanoic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

  • 4-Anilino-4-oxobutanoic Acid
  • Suberoylanilide Hydroxamic Acid
  • Vorinostat

Comparison: 4-Anilino-4-oxobutanoic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical techniques. Compared to its non-labeled analogs, it provides better accuracy and reliability in research applications. Suberoylanilide Hydroxamic Acid and Vorinostat are related compounds used in similar research contexts but lack the deuterium labeling, making them less suitable for certain analytical applications .

Properties

IUPAC Name

4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFGFGGLCMGYTP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661791
Record name 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840529-98-8
Record name 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis of the succinamide analogs 29, 30, 31, 32, and 33 are described in Schemes 12, 13, and 14. N-Phenyl-succinamic acid was prepared via a two step reaction sequence analogous to the preparation of the N-phenyl-malonamic acid: 1) reaction of aniline with methyl 4-chloro-3-oxobutyrate followed by 2) treatment with lithium hydroxide. Coupling of N-phenyl-succinamic acid with 1-(2-methylamino-(S)-2-phenyl-ethyl)-pyrrolidin-(S)-3-ol, 1-(3-methyl-(S)-2-methylamino-butyl)-pyrrolidin-(S)-3-ol or 1-piperidin-(S)-2-ylmethyl-pyrrolidin-(S)-3-ol afforded 29, 30 and 31, respectively.
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Synthesis routes and methods II

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The copolymer of vinyl mercaptan and maleic anhydride which is further reacted with p-amino benzoic acid to form polymeric succinanilic acid,
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Synthesis routes and methods III

Procedure details

100 mg of succinic acid monochloride are dissolved in 2 ml of anhydrous acetonitrile. 1.5 equivalents of aniline (102 mg) are added at room temperature and the reaction mixture is kept stirred for 30 minutes. 100 ml of 0.005M sulfuric acid are then added and the solution is extracted with ethyl ether (3×3 ml). The ether phases are combined and washed with water to neutrality and then dried over anhydrous MgSO4. The ether is then filtered and evaporated under reduced pressure to give 90 mg of N-phenylsuccinamic acid.
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